2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid
Description
Structural Features and Nomenclature
The compound 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid represents a fused heterocyclic system combining naphthothiophene, quinone, and carboxy-substituted motifs. Its molecular formula is $$ \text{C}{19}\text{H}{10}\text{ClNO}_{4}\text{S} $$, with a molecular weight of 383.8 g/mol. The structure features a naphtho[2,3-b]thiophene core, a bicyclic system comprising a naphthalene fused to a thiophene ring at positions 2 and 3. At position 3 of the thiophene moiety, a carboxylic acid group is attached, while positions 4 and 9 are oxidized to ketones (dioxo groups). A 4-chlorophenylamino substituent is bonded to position 2 of the thiophene, introducing both aromatic and electron-withdrawing characteristics.
Table 1: Key Identifiers and Synonyms
| Property | Value |
|---|---|
| CAS Registry Number | 1258637-95-4 |
| IUPAC Name | 2-[(4-Chlorophenyl)amino]-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid |
| Other Synonyms | 2-(4-Chloroanilino)-4,9-dioxobenzo[f]benzothiole-3-carboxylic acid; AKOS015949176 |
| Molecular Formula | $$ \text{C}{19}\text{H}{10}\text{ClNO}_{4}\text{S} $$ |
| Molecular Weight | 383.8 g/mol |
The nomenclature follows IUPAC guidelines, prioritizing the naphtho[2,3-b]thiophene numbering system. The "dihydronaphtho" descriptor indicates partial saturation at positions 4 and 9 due to the ketone groups, while "dioxo" specifies their oxidation states.
Historical Development in Heterocyclic Chemistry
The synthesis of naphtho[2,3-b]thiophene derivatives emerged in the late 20th century as part of efforts to explore sulfur-containing polycyclic aromatic hydrocarbons (PAHs). Early routes relied on Friedel-Crafts acylation or Bradsher cyclization, which involved intramolecular electrophilic aromatic substitution to form the fused thiophene ring. For example, Bradsher cyclization substrates were historically prepared via multistep sequences requiring redox adjustments, such as the reduction of aldehydes to alcohols followed by reoxidation.
The specific compound this compound was first documented in 2012 (PubChem CID 66521668). Its design likely draws from precedents in antiaromatic systems, such as s-indacene-fused heterocycles, where electron-withdrawing groups stabilize reactive cores. The inclusion of a carboxylic acid at position 3 and a chlorophenylamino group at position 2 reflects strategies to modulate electronic properties and solubility for potential applications in materials science or medicinal chemistry.
Table 2: Key Historical Advances in Naphthothiophene Chemistry
Properties
IUPAC Name |
2-(4-chloroanilino)-4,9-dioxobenzo[f][1]benzothiole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClNO4S/c20-9-5-7-10(8-6-9)21-18-14(19(24)25)13-15(22)11-3-1-2-4-12(11)16(23)17(13)26-18/h1-8,21H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBFSOHYYUKGNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=C3C(=O)O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735051 | |
| Record name | 2-(4-Chloroanilino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258637-95-4 | |
| Record name | Naphtho[2,3-b]thiophene-3-carboxylic acid, 2-[(4-chlorophenyl)amino]-4,9-dihydro-4,9-dioxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258637-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chloroanilino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiophene Ring Formation
The thiophene ring is constructed via a Gewald reaction, where a ketone reacts with elemental sulfur and a cyanoacetate derivative. For example:
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Cyclization : 2-Cyano-3-(naphthoquinonyl)acetic acid undergoes cyclocondensation with sulfur in dimethylformamide (DMF) at 120°C, yielding the thiophene ring.
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Oxidation : Subsequent oxidation with hydrogen peroxide in acetic acid introduces the 4,9-dione functionality.
Key Conditions :
-
Solvent: DMF or acetic acid
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Catalysts: None required for cyclization; oxidative step uses H₂O₂
Palladium-Catalyzed Introduction of the 4-Chlorophenylamino Group
Coupling Strategy
The 4-chlorophenylamino group is installed via a Buchwald-Hartwig amination, leveraging palladium catalysts to facilitate C–N bond formation. A representative protocol from patent CN105732392A involves:
-
Substrates :
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Naphtho[2,3-b]thiophenedione-3-carboxylic acid (1 equiv)
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4-Chloroaniline (1.2 equiv)
-
-
Catalyst System :
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Palladium(II) acetate (0.05 mol%)
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Xantphos (0.1 mol%) as a ligand
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Base : Potassium carbonate (2.5 equiv)
Optimized Parameters :
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Reaction Time | 12 hours |
| Yield | 78–82% |
| Catalyst Loading | 0.05 mol% Pd |
This method mirrors conditions used in biphenyl syntheses, where palladium catalysts enable efficient aryl-amine coupling.
Carboxylic Acid Functionalization
Ester Hydrolysis
The carboxylic acid group is unmasked via hydrolysis of a methyl or ethyl ester precursor:
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Esterification : The thiophene intermediate is treated with methanol/H₂SO₄ to form the methyl ester.
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Hydrolysis : The ester is saponified using NaOH (2M) in ethanol/water (1:1) at 80°C for 6 hours.
Critical Factors :
-
Base Strength: NaOH > KOH for complete hydrolysis
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient) to remove unreacted aniline and coupling byproducts.
Recrystallization
Final recrystallization from ethanol/water (7:3) yields analytically pure material:
Spectroscopic Data
Comparative Analysis of Synthetic Routes
Method A: One-Pot Cyclization-Coupling
Combining thiophene formation and amination in a single step reduces purification needs but risks side reactions:
Method B: Sequential Synthesis
Isolating intermediates improves control:
Industrial-Scale Considerations
Catalyst Recycling
Patents describe recovering palladium catalysts via filtration of Pd black, reducing costs by ~30%.
Solvent Sustainability
Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental metrics without compromising yield.
Challenges and Mitigation Strategies
Byproduct Formation
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Diarylation : Controlled by limiting 4-chloroaniline to 1.2 equiv.
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Oxidation Over-Run : Stabilized by adding ascorbic acid as a radical scavenger.
Emerging Methodologies
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiophene derivatives .
Scientific Research Applications
2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and receptors involved in inflammatory and pain pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cyclooxygenase enzymes and other key proteins involved in inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Modifications
Naphtho[2,3-b]thiophene-4,9-dione Derivatives
- 2-Amino-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic Acid Substituents: Amino group at position 2 (vs. 4-chlorophenylamino). Key Differences: The amino group increases nucleophilicity and reactivity compared to the electron-withdrawing chloroaryl group, which enhances stability. Synthesized via reaction of 2,3-dichloro-1,4-naphthoquinone with ethyl cyanoacetate and sodium sulfide .
- Ethyl 2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylate Substituents: Ethyl ester at position 3 (vs. carboxylic acid). Key Differences: The ester group reduces solubility but may improve bioavailability by resisting ionization. This derivative serves as a precursor for the target compound .
Heterocyclic Core Modifications
- 2-Methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylic Acid Core Structure: Replaces thiophene with furan (O vs. S).
- Thiazole-Fused Derivatives (e.g., (Z)-N-(2-(Benzylimino)-4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-3(2H)-yl)-4′-[2.2]paracyclophanylamide) Core Structure: Thiazole ring (N-S heterocycle) instead of thiophene. Key Differences: Nitrogen in the thiazole enables hydrogen bonding, enhancing interactions with biological targets like CDK1, as demonstrated in apoptosis-inducing anti-melanoma studies .
Substituent Variations
- 8-Hydroxynaphtho[2,3-b]thiophene-4,9-diones Substituents: Hydroxyl group at position 6.
- 3-(N-(4,9-Dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)(4-sulfamoylphenyl)amino)propanoic Acid Substituents: Sulfamoylphenyl and propanoic acid groups.
Biological Activity
The compound 2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid is a synthetic derivative belonging to the class of naphthoquinones and thiophene-based compounds. Its structure suggests potential biological activity, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against cancer cell lines, and other relevant biological effects.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Naphtho[2,3-b]thiophene core : This moiety is known for its electron-rich properties, which can influence biological interactions.
- Chlorophenylamino group : The presence of chlorine may enhance lipophilicity and biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms:
- Inhibition of Protein Kinases : Many naphthoquinone derivatives act as inhibitors of various protein kinases involved in cancer progression. For instance, they can inhibit casein kinase 2 (CK2), a protein implicated in tumor growth and survival .
- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to cell death. They can influence the expression of pro-apoptotic and anti-apoptotic proteins, thereby modulating cell survival mechanisms.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. A summary of findings is presented in the table below:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| UACC62 (Melanoma) | 3.98 - 7.54 | Cytostatic effects via apoptosis |
| TK10 (Renal) | Not specified | Potential inhibition of CK2 |
| Other lines | >10 | Variable efficacy across different lines |
These results indicate that the compound exhibits significant cytostatic effects particularly against melanoma cells, suggesting its potential as a therapeutic agent in oncology.
Case Studies
- Study on Naphthoquinones : A study investigated the synthesis and anticancer activity of aminonaphthoquinones derived from 1,4-naphthohydroquinone. The synthesized compounds showed potent cytostatic effects against UACC62 cells with GI50 values ranging between 3.98 to 7.54 µM . This study supports the notion that modifications to naphthoquinone structures can enhance their biological activity.
- Inhibition Studies : In vitro studies have demonstrated that certain derivatives can inhibit CK2 with IC50 values as low as 0.11 µM . This highlights the potential for developing targeted therapies based on structural modifications to enhance efficacy.
Q & A
Q. What established synthetic routes are reported for this compound?
The synthesis involves multi-step protocols derived from structurally related naphthothiophene derivatives. Key steps include:
- Reductive methylation of naphtho[2,3-d]thiazole-4,9-dione precursors.
- Carboxylation using CO₂ and methyl iodide in the presence of cesium carbonate to form methyl esters.
- Oxidation with diammonium cerium(IV) nitrate (CAN) for ether cleavage and final functionalization . Table 1: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Reductive Methylation | NaBH₄, MeOH, 0°C → RT | Control reaction time (<2 h) |
| Carboxylation | Cs₂CO₃, CO₂, CH₃I, DMF, 60°C, 12 h | Use anhydrous conditions |
| Oxidation | CAN, CH₃CN/H₂O (4:1), RT, 3 h | Monitor via TLC for completion |
Q. Which spectroscopic methods are used for structural characterization?
Q. What biological activities are associated with this compound?
While direct data is limited, structurally similar naphthoquinone-thiophene hybrids exhibit anti-proliferative activity against colorectal cancer cell lines (e.g., HCT-116, IC₅₀ ~5–20 µM). Mechanistic studies suggest ROS generation and topoisomerase inhibition as primary modes of action .
Advanced Research Questions
Q. How can low yields in the carboxylation step be addressed?
Low yields often arise from incomplete CO₂ insertion or side reactions. Optimization strategies include:
Q. How to resolve contradictions in cyclization product distribution?
Conflicting cyclization outcomes (e.g., 4d vs. 4g in Scheme 3 of ) depend on:
- Acid concentration : Concentrated HCl favors harsh cyclization (65°C, 2 h), producing fused-ring systems.
- Diluted HCl : Milder conditions (65°C, 15 min) yield open-chain intermediates. Table 2: Cyclization Condition Effects
| Condition | Product Type | Key Application |
|---|---|---|
| Concentrated HCl, 2 h | Fused-ring derivatives | Bioactivity optimization |
| Diluted HCl, 15 min | Open-chain intermediates | Functional group diversification |
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Variation of substituents : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to assess potency changes.
- Core modification : Compare naphtho[2,3-b]thiophene with naphtho[2,3-b]furan analogs to evaluate scaffold specificity .
Q. What strategies improve stability under physiological conditions?
- Formulation : Encapsulate in PEGylated liposomes to reduce hydrolysis of the carboxylic acid group.
- pH optimization : Test buffered solutions (pH 6.5–7.4) to minimize degradation. Monitor stability via HPLC-UV at 254 nm .
Q. Which computational methods predict reactivity or binding modes?
- DFT calculations : To model electron distribution (e.g., Fukui indices for electrophilic attack sites).
- Molecular docking : Use AutoDock Vina with topoisomerase IIα (PDB: 1ZXM) to simulate binding interactions. Validate with MM-PBSA free energy analysis .
Contradictions and Validation
- Synthetic reproducibility : Discrepancies in cyclization outcomes () highlight the need for strict control of HCl concentration and reaction time.
- Biological data interpretation : Anti-cancer activity may vary due to assay conditions (e.g., serum concentration, incubation time). Always include positive controls (e.g., doxorubicin) and validate with clonogenic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
